molecular formula C₁₆H₂₅ClN₂O B1144832 rac,cis-Milnacipran Hydrochloride CAS No. 165259-91-6

rac,cis-Milnacipran Hydrochloride

Katalognummer: B1144832
CAS-Nummer: 165259-91-6
Molekulargewicht: 296.84
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Context of Cyclopropane (B1198618) Derivatives as Bioactive Scaffolds

The cyclopropane ring, with its inherent ring strain and distinct electronic properties, has long intrigued chemists. unl.pt Initially explored for its unique reactivity, its incorporation into bioactive molecules has become a strategic tool in drug discovery. unl.ptacs.org The compact, three-dimensional nature of the cyclopropane ring allows it to act as a rigid conformational constraint, influencing the spatial arrangement of functional groups and their interaction with biological targets. nih.gov

Historically, natural products containing cyclopropane moieties, such as pyrethroids, served as early evidence of their biological relevance. wikipedia.org In modern medicinal chemistry, the cyclopropyl (B3062369) group is intentionally integrated into drug candidates to enhance a variety of properties. acs.org These include improving metabolic stability by blocking sites susceptible to enzymatic degradation, increasing binding potency through favorable interactions within protein binding pockets, and enhancing membrane permeability. nih.gov The development of synthetic methods to create these three-membered rings with high stereoselectivity has further expanded their application, making chiral cyclopropane scaffolds valuable assets in the creation of novel therapeutics. nih.govnih.govacs.org

Evolution of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) Research

The development of antidepressants has been a process of logical evolution, driven by the increasing understanding of the neurobiology of depression. nih.gov Initial research led to the creation of tricyclic antidepressants (TCAs), which, while effective, were associated with a significant side effect burden. nih.gov The subsequent focus on the role of serotonin (B10506) (5-HT) in depression spurred the development of selective serotonin reuptake inhibitors (SSRIs). nih.gov SSRIs offered a better tolerability profile, which led to their widespread use. wikipedia.org

However, the "rediscovery" of norepinephrine's (NA) role in mood regulation led to the hypothesis that dual inhibition of both serotonin and norepinephrine (B1679862) reuptake could offer superior efficacy. nih.gov This concept gave rise to the Serotonin-Norepinephrine Reuptake Inhibitor (SNRI) class of antidepressants. nih.govwikipedia.org The first SNRI to be introduced to the U.S. market was venlafaxine (B1195380) in 1993, followed by others such as duloxetine (B1670986) and milnacipran (B1663801). wikipedia.orgnih.gov This class of drugs was designed to combine the efficacy of TCAs with the tolerability of SSRIs by acting on both monoamine transporters without directly affecting postsynaptic receptors. nih.gov

Academic Significance of rac,cis-Milnacipran Hydrochloride within SNRI Class

This compound holds a unique and significant position within the SNRI class from an academic and research perspective due to its distinct pharmacological profile. nih.gov Unlike other SNRIs such as venlafaxine and duloxetine, which show a higher selectivity for the serotonin transporter, milnacipran exhibits a more balanced and potent inhibition of both serotonin and norepinephrine reuptake. nih.govnih.gov Some studies suggest its potency for norepinephrine reuptake may even be slightly higher than for serotonin. nih.govresearchgate.net

Research Gaps and Unexplored Avenues in this compound Studies

Despite its well-characterized primary mechanism of action, several areas concerning this compound remain ripe for further investigation. The full spectrum of its molecular interactions beyond the serotonin and norepinephrine transporters is not completely understood. Research could delve deeper into potential downstream signaling pathways and receptor modulations that contribute to its therapeutic effects.

Furthermore, while milnacipran's efficacy in conditions like fibromyalgia is established, the precise mechanisms underlying its effects on symptoms such as fatigue and cognitive dysfunction are not fully elucidated. nih.govnih.gov Path analyses have suggested that a portion of its effect on fatigue may be direct and not solely a consequence of pain reduction, warranting further mechanistic studies. nih.gov Long-term studies are also needed to fully understand the durability of its effects and the neuroadaptive changes that may occur with prolonged treatment. researchgate.net

Eigenschaften

CAS-Nummer

165259-91-6

Molekularformel

C₁₆H₂₅ClN₂O

Molekulargewicht

296.84

Synonyme

cis-N,N-Diethyl-2-[(methylamino)methyl]-1-phenyl-cyclopropanecarboxamide Monohydrochloride;  cis-(±)-N,N-Diethyl-2-[(methylamino)methyl]-1-phenyl-cyclopropanecarboxamide Monohydrochloride

Herkunft des Produkts

United States

Advanced Synthetic Methodologies for Rac,cis Milnacipran Hydrochloride

Enantioselective Synthesis Approaches to cis-Milnacipran Isomers

Due to the presence of two chiral centers in its structure, milnacipran (B1663801) exists as two pairs of enantiomers. researchgate.netepo.org The cis-isomers are the primary synthetic products. epo.org Enantioselective synthesis is paramount for isolating the individual d- and l-enantiomers, which may exhibit different pharmacological activities. researchgate.net

A key strategy for enantioselective synthesis is the use of asymmetric catalysis during the formation of the core cyclopropane (B1198618) ring. This approach introduces chirality early in the synthetic sequence. One notable method is the catalytic enantioselective Simmons-Smith cyclopropanation. researchgate.netoup.com

In this approach, an allylic alcohol precursor is treated with diiodomethane (B129776) and diethylzinc (B1219324) in the presence of a chiral catalyst. oup.com A simple disulfonamide derived from an α-amino acid has been effectively used as a catalyst for this transformation. researchgate.netoup.com This reaction creates the cyclopropane ring with a degree of stereocontrol, leading to an optically active intermediate. For instance, the synthesis of optically active (-)-milnacipran hydrochloride with 72% enantiomeric excess (ee) has been achieved using this key step. oup.com The primary hydroxy group of the cyclopropanated product is then converted to an azide (B81097), followed by oxidation to a carboxylic acid, conversion to an amide, and finally, reduction of the azide to the required aminomethyl group. oup.com

Table 1: Key Steps in Asymmetric Simmons-Smith Cyclopropanation for Milnacipran Synthesis oup.com

Step Description Reagents Outcome
1 Asymmetric Cyclopropanation Allylic alcohol precursor, Diiodomethane, Diethylzinc, Chiral disulfonamide catalyst Chiral cyclopropylmethanol (B32771) intermediate (e.g., 59% ee)

| 2 | Functional Group Conversion | (Multiple steps) | Optically active (-)-milnacipran hydrochloride (e.g., 72% ee) |

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After establishing the desired chirality, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy can be applied to the synthesis of milnacipran precursors to control the configuration of the stereocenters.

For example, chiral auxiliaries like Evans oxazolidinones or Oppolzer's camphorsultam can be attached to a precursor molecule, such as a derivative of phenylacetic acid. wikipedia.orgnih.gov The steric bulk and defined conformation of the auxiliary then guide the stereoselective alkylation or cyclopropanation reactions needed to build the milnacipran core. A new approach combining chiral auxiliaries with substrate-directable reactions involves a three-step sequence of aldol-cyclopropanation-retro-aldol reactions to produce enantiopure cyclopropane carboxaldehydes, which are key intermediates. rsc.org

Chemo-enzymatic methods leverage the high stereoselectivity of enzymes to resolve racemic mixtures or create chiral building blocks. nih.gov These biocatalytic approaches are valued for their efficiency and operation under mild conditions. researchgate.net

Kinetic resolution is a widely used technique where an enzyme selectively catalyzes the reaction of one enantiomer from a racemic pair, leaving the other enantiomer unreacted. taylorandfrancis.com This difference in reaction rates allows for the separation of the two enantiomers. taylorandfrancis.com

Lipases, particularly Lipase (B570770) B from Candida antarctica (CAL-B), are frequently employed for this purpose. uniovi.esnih.govnih.gov In the context of milnacipran, CAL-B has been studied for the kinetic resolution of racemic milnacipran or its intermediates through selective acylation. uniovi.es However, these attempts have often resulted in low to moderate selectivities. uniovi.es Porcine pancreas lipase has also been used for the selective monoacylation of a diol precursor as a key step in an enantioselective synthesis of milnacipran. oup.com The choice of the acylating agent and solvent is crucial for the success of the resolution. mdpi.com

Table 2: Example of Lipase Application in Milnacipran Synthesis

Enzyme Application Substrate Type Result
Candida antarctica Lipase B (CAL-B) Kinetic Resolution Racemic milnacipran Low to moderate enantioselectivity uniovi.es

Dynamic kinetic resolution (DKR) is an advanced method that overcomes the primary limitation of standard kinetic resolution—a maximum theoretical yield of 50%. taylorandfrancis.comprinceton.edu In DKR, the enzymatic resolution is combined with an in situ racemization of the slower-reacting enantiomer. taylorandfrancis.comwikipedia.org This continuous conversion of the undesired enantiomer into the desired one allows for a theoretical yield of up to 100% of a single, enantiopure product. wikipedia.org

For a DKR process to be effective, the rate of racemization must be at least as fast as the rate of the enzymatic reaction. taylorandfrancis.com While specific applications of DKR directly to the milnacipran molecule are not extensively documented in the provided sources, the technique represents a powerful potential strategy. It could be applied to a milnacipran intermediate by combining a lipase-catalyzed resolution with a suitable chemical or metal catalyst (such as a ruthenium complex) that facilitates the racemization of the unreacted substrate. wikipedia.org

Chemo-enzymatic Strategies for Stereocontrol

Classical Racemic Synthesis Pathways to rac,cis-Milnacipran

The most established classical synthesis of rac,cis-milnacipran hydrochloride is a multi-step process that begins with readily available starting materials, phenylacetonitrile (B145931) and epichlorohydrin (B41342). google.comgoogle.com This pathway generates a racemic mixture of the cis-isomers.

The synthesis typically proceeds as follows:

Cyclopropanation : Phenylacetonitrile is reacted with epichlorohydrin in the presence of a strong base, such as sodium amide (NaNH₂), in a solvent like toluene. google.com This reaction forms the cyclopropane ring and results in a mixture of isomeric cyclopropanecarbonitrile (B140667) intermediates. researchgate.net

Hydrolysis and Lactonization : The nitrile intermediate is then subjected to basic hydrolysis, for example, with potassium hydroxide (B78521) (KOH), followed by acidic treatment. google.comgoogle.com This step hydrolyzes the nitrile group to a carboxylic acid and can lead to the formation of a key lactone intermediate, (1S,5R)-1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one. researchgate.netgoogle.com

Amidation : The lactone ring is opened and converted into the N,N-diethylcarboxamide. This can be achieved by reacting the corresponding carboxylic acid with thionyl chloride to form an acyl chloride, followed by a reaction with diethylamine (B46881). medkoo.com

Introduction of the Aminomethyl Group : The final key step is the introduction of the aminomethyl group. This can be accomplished through various methods, such as converting a hydroxymethyl intermediate to a bromomethyl group, followed by a Gabriel synthesis or other amination procedures. google.com An alternative efficient method involves the oxidation of a hydroxymethyl intermediate to an aldehyde, followed by reductive amination. tamu.edu

Salt Formation : The final free base is treated with hydrochloric acid to form the stable this compound salt. google.com

Table 3: Overview of a Classical Racemic Synthesis Route researchgate.netgoogle.comtamu.edu

Step Starting Materials Key Reagents Intermediate/Product
1 Phenylacetonitrile, Epichlorohydrin NaNH₂, Toluene 2-(hydroxylmethyl)-1-phenylcyclopropanecarbonitrile
2 Cyclopropanecarbonitrile intermediate KOH, Acid 1-phenyl-3-oxabicyclo[3.1.0]hexan-2-one (Lactone)
3 Lactone/Carboxylic Acid SOCl₂, Diethylamine 1-phenyl-2-(hydroxymethyl)-N,N-diethylcyclopropanecarboxamide
4 Hydroxymethyl amide intermediate Dess-Martin periodinane, NH₃, NaBH₃CN rac,cis-Milnacipran (free base)

| 5 | rac,cis-Milnacipran | HCl | this compound |

Carbanion Addition Methodologies

A key strategy in the synthesis of the milnacipran core structure involves the formation of the cyclopropane ring through a carbanion addition reaction. One prominent method utilizes the alkylation of phenylacetonitrile with epichlorohydrin. This reaction is typically carried out in the presence of a strong base, such as sodium amide or sodium hydride, which deprotonates the carbon alpha to both the phenyl group and the nitrile, generating a resonance-stabilized carbanion.

This nucleophilic carbanion then attacks the electrophilic terminal carbon of epichlorohydrin in an SN2 reaction, leading to the formation of a chlorohydrin intermediate. The subsequent intramolecular cyclization is facilitated by a base, which promotes the formation of an alkoxide that displaces the chloride ion, thereby closing the three-membered ring. This cyclization step establishes the desired cyclopropane structure. The reaction is typically performed in an organic solvent like toluene, tetrahydrofuran, or dimethylformamide. google.com

The choice of base and reaction conditions is critical to optimize the yield and minimize side reactions. For instance, the use of phase-transfer catalysts can be employed to enhance the reaction rate and efficiency, particularly when using alkali metal hydroxides as the base. google.com

Lactone Ring-Opening and Functionalization Routes

Another significant synthetic pathway to this compound proceeds through a lactone intermediate. This route also often begins with the reaction between phenylacetonitrile and an epoxide, such as epichlorohydrin, in the presence of a base like sodium amide in benzene. researchgate.net The resulting cyclopropane derivative, still containing the nitrile group, undergoes hydrolysis to form a carboxylic acid. This acid can then be induced to form an intramolecular ester, a γ-butyrolactone, specifically (1S,2R)-2-oxo-1-phenyl-3-oxabicyclo researchgate.netveeprho.comhexane (B92381). researchgate.net

This lactone is a key intermediate that can be functionalized in several ways. The core of this strategy lies in the nucleophilic ring-opening of the lactone. This can be achieved using a variety of nucleophiles to introduce the aminomethyl side chain. For example, reaction with a phthalimide (B116566) salt, such as potassium phthalimide, followed by hydrazinolysis (the Ing-Manske procedure), is a common method to introduce the primary amine.

Alternatively, the lactone ring can be opened with an azide source, such as sodium azide, to introduce an azidomethyl group. This azide can then be reduced to the required aminomethyl group in a subsequent step, for instance, through catalytic hydrogenation. This multi-step process allows for the controlled introduction of the necessary functionalities onto the cyclopropane scaffold.

Alternative Cyclopropane Carboxamide Derivatization

Beyond the primary synthetic routes, research has explored alternative methods for the derivatization of the cyclopropane carboxamide moiety of milnacipran. These investigations are often aimed at creating analogs for structure-activity relationship studies or developing more efficient synthetic pathways.

One approach involves the direct amidation of a cyclopropanecarboxylic acid intermediate. This can be achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride, using a reagent like thionyl chloride or oxalyl chloride. The resulting acid chloride is then reacted with diethylamine to form the desired N,N-diethylcarboxamide group.

Another derivatization strategy involves the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or other modern peptide coupling reagents. These reagents facilitate the direct formation of the amide bond between the cyclopropanecarboxylic acid and diethylamine, often under mild conditions and with high yields. This method avoids the need to isolate the potentially sensitive acid chloride intermediate. The choice of the specific derivatization method can be influenced by factors such as the scale of the reaction, the desired purity of the product, and the compatibility with other functional groups present in the molecule.

Process Chemistry Innovations for Research-Scale Production

The transition from a synthetic route designed for laboratory discovery to a process suitable for reliable, research-scale production necessitates a focus on optimization and impurity control. Innovations in process chemistry for this compound have centered on improving yields and managing the formation of impurities.

Yield Optimization Strategies

Optimizing the yield of each step in the synthesis of this compound is crucial for an efficient and economical process. This involves a systematic study of various reaction parameters.

For instance, in a synthetic sequence involving the reduction of an azide intermediate to the final amine, the choice of reducing agent and reaction conditions is critical. A Chinese patent describes a process where a compound is reduced using reagents such as Pd/C with hydrogen gas, zinc powder, or iron powder. google.com The yield of this reduction step can be influenced by the catalyst loading, hydrogen pressure, temperature, and reaction time.

In another example, the synthesis of milnacipran hydrochloride via a reductive amination approach highlights the importance of optimizing multiple factors. researchgate.nettamu.edu Key parameters that were systematically adjusted to maximize yield include the mole equivalents of the reagents, the pH of the reaction mixture, the reaction temperature, and the reaction time. For the reductive amination of an aldehyde precursor, it was found that an optimal reaction time of 6 hours was necessary to achieve the maximum yield of the desired primary amine. tamu.edu Shorter reaction times were insufficient for the completion of the reaction, leading to lower yields. tamu.edu

The following table illustrates the impact of reaction time on the yield of a key intermediate in the synthesis of milnacipran, as reported in one study. tamu.edu

EntryReaction Time (hours)Yield (%)
11Not specified as optimal
22-4Not specified as optimal
36Optimal

This systematic approach to process optimization ensures that each transformation is carried out under the most favorable conditions to maximize product output.

Impurity Profile Management in Synthetic Batches

The management of impurities is a critical aspect of process chemistry, ensuring the quality and purity of the final active pharmaceutical ingredient. For this compound, a number of process-related impurities have been identified and characterized.

During the process development of milnacipran, several potential impurities can arise from side reactions or unreacted starting materials. researchgate.net A comprehensive study identified and synthesized four such process-related impurities to serve as reference standards for analytical monitoring. researchgate.net The structures of these impurities were confirmed using various spectroscopic techniques, including IR, LC-MS, and NMR. researchgate.net

The FDA's chemistry review of milnacipran hydrochloride also emphasizes the importance of a thorough investigation of the impurity and degradation profiles. fda.gov Regulatory specifications for the drug substance include limits for impurities and related substances, which are monitored by reverse-phase high-performance liquid chromatography (RP-HPLC). fda.gov

One patent for a milnacipran intermediate highlights the goal of achieving a final product with high purity, specifically with a total purity of at least 99% and a specific impurity, designated as impurity X, at a level of less than 0.1%. google.com This level of purity is achieved through careful control of the reaction conditions and appropriate purification procedures.

The table below lists some of the known impurities associated with the synthesis of milnacipran.

Impurity Name/IdentifierChemical Name
Milnacipran Impurity 1(1R,2S)-2-(hydroxymethyl)-1-phenylcyclopropane-1-carboxylic acid synzeal.com
Milnacipran Methyl Amine Impurityrac,cis-N-methyl-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide Hydrochloride
N-Desethyl milnacipran(1R,2S)-2-(aminomethyl)-N-ethyl-1-phenylcyclopropanecarboxamide veeprho.com
Milnacipran Related Compound AStructure not specified in the immediate search results veeprho.com

Effective impurity management involves developing robust analytical methods to detect and quantify these impurities, understanding their formation, and implementing control strategies throughout the manufacturing process to keep them below acceptable limits.

Stereochemical Investigations and Enantiomeric Resolution

Structural Elucidation of rac,cis-Milnacipran Hydrochloride

The chemical structure of this compound is chemically designated as (±)-[1R(S), 2S(R)]-2-(aminomethyl)-N,N-diethyl-1-phenylcyclopropane-1-carboxamide hydrochloride. chemrxiv.org It possesses two chiral centers, leading to the existence of stereoisomers. nih.gov

Absolute and Relative Stereochemistry Determination (e.g., (1S,2R) and (1R,2S) isomers)

Rac,cis-milnacipran is a racemic mixture of two enantiomers with the cis relative stereochemistry. nih.gov The absolute configurations of these enantiomers are (1S,2R) and (1R,2S). nih.govresearchgate.net The levorotatory enantiomer, levomilnacipran (B1675123), corresponds to the (1S, 2R) configuration. mdpi.com The dextrorotatory enantiomer is d-milnacipran, which has the (1S,2R) configuration. nih.govresearchgate.net The determination of the absolute stereochemistry was crucial for understanding the pharmacological activity, as the (1S, 2R)-isomer was found to be more effective in inhibiting the reuptake of serotonin (B10506) and norepinephrine (B1679862). mdpi.com

Chiral Separation Methodologies for Research Purity

The separation of the enantiomers of rac,cis-milnacipran is essential for both analytical and preparative purposes to study the properties of each individual isomer. chemrxiv.org

Chromatographic Enantioseparation Techniques (e.g., Chiral HPLC, GC-MS)

High-Performance Liquid Chromatography (HPLC) is the most common technique for the chiral separation of milnacipran (B1663801). chemrxiv.org Both direct and indirect methods have been employed. Direct methods utilize chiral stationary phases (CSPs) or chiral mobile phase additives (CMPAs), while indirect methods involve derivatization with a chiral reagent to form diastereomers that can be separated on a conventional achiral column. chemrxiv.orgmdpi.com Gas Chromatography-Mass Spectrometry (GC-MS) has also been reported for the determination of milnacipran in various matrices. researchgate.netscirp.org

A non-chiral HPLC method coupled with a circular dichroism (CD) detector has also been investigated for the chiral analysis of milnacipran. nih.gov This technique avoids the need for expensive chiral columns by measuring the differential absorption of left and right circularly polarized light, which is proportional to the enantiomeric excess. nih.gov

Chiral Stationary Phase Development

A variety of chiral stationary phases (CSPs) have been successfully used for the enantiomeric separation of milnacipran. These can be broadly categorized as:

Polysaccharide-based CSPs: Cellulose (B213188) and amylose-based CSPs are widely used for their broad enantioselectivity. nih.govnih.goveijppr.com For instance, Chiralcel OD and OD-H (cellulose-based) have shown the ability to separate milnacipran enantiomers, although with some peak tailing. nih.gov Chiralcel OJ has provided high selectivity and resolution in normal phase mode. nih.gov

Cyclodextrin-based CSPs: These CSPs, such as those based on β-cyclodextrin and its derivatives, have proven effective for milnacipran separation. chrom-china.com For example, an acetyl-β-cyclodextrin-based column (Astec CYCLOBOND™ I 2000 AC) achieved a resolution of 1.74 in reversed-phase mode. chrom-china.com A hydroxypropyl-β-cyclodextrin-based column (Astec CYCLOBOND™ I 2000 RSP) has also been used, yielding a resolution of 1.63. researchgate.net

Pirkle-type CSPs: These are also known as brush-type CSPs and rely on π-π interactions, hydrogen bonding, and dipole-dipole interactions for chiral recognition. eijppr.com

Protein-based CSPs: Columns based on proteins like α1-acid glycoprotein (B1211001) (AGP) can also be used for enantioseparation, though their application is sometimes limited by the mobile phase composition. nih.gov

The development of new and more efficient CSPs is an ongoing area of research aimed at improving resolution, reducing analysis time, and increasing the versatility of chiral separation methods. nih.gov

Method Validation for Enantiomeric Purity

The validation of analytical methods for determining the enantiomeric purity of milnacipran is crucial to ensure their accuracy, precision, and reliability. chemrxiv.org Method validation is performed according to guidelines from the International Council for Harmonisation (ICH). chemrxiv.orgpsu.edu Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. chemrxiv.org

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. asianpharmtech.com

Range: The interval between the upper and lower concentration of analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. researchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. psu.edu

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. psu.edu This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). jocpr.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. chemrxiv.org

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. chemrxiv.org

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. chemrxiv.org

Table 1: HPLC Methods for Chiral Separation of Milnacipran

Chiral Stationary Phase (CSP) / MethodMobile PhaseResolution (Rs)Reference
Chiralcel OJNormal Phase ModeHigh nih.gov
Astec CYCLOBOND™ I 2000 AC (acetyl-β-cyclodextrin)Acetonitrile-0.1% (v/v) pH 5.0 triethylamine (B128534) acetate (B1210297) (5:95, v/v)1.74 chrom-china.com
Astec CYCLOBOND™ I 2000 RSP (hydroxypropyl-β-cyclodextrin)Not specified1.63 researchgate.net
Sulfated β-cyclodextrin (SβCD) as Chiral Mobile Phase AdditiveAcetonitrile (B52724): 10mM sodium dihydrogen orthophosphate dihydrate buffer pH 3.0 (18:82 v/v) containing 10mM SβCD2.98 chemrxiv.org

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
(1S,2R)-Milnacipran (Levomilnacipran)
(1R,2S)-Milnacipran (d-Milnacipran)
Serotonin
Norepinephrine

Crystallization-Based Resolution Methods

The separation of the enantiomers of racemic cis-milnacipran is a critical step in the development of the single-enantiomer drug, levomilnacipran. Chemical patents describe a robust method for this chiral resolution using diastereomeric salt crystallization. This technique involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization.

For milnacipran, derivatives of tartaric acid are employed as effective resolving agents. The process specifically uses L-(-)-tartaric acid derivatives to form a salt with and isolate (-)-milnacipran, while D-(+)-tartaric acid derivatives are used to resolve (+)-milnacipran. The resolving agents cited for this process include di-p-toluoyl tartaric acid, di-p-methoxybenzoyl tartaric acid, and di-benzoyl tartaric acid. The separation is typically performed in ketone or alcohol solvents, such as ethanol (B145695) or isopropanol (B130326). Subsequent recrystallization of the separated salt enhances the optical purity, enabling the production of enantiomers with an enantiomeric excess (e.e.) of over 99%. This method is noted for its cost-effectiveness and suitability for industrial-scale production.

Impact of Stereoisomerism on Preclinical Research Outcomes

The stereochemical configuration of milnacipran has a profound impact on its pharmacological activity. The racemic mixture consists of two enantiomers: (1S, 2R)-milnacipran, also known as levomilnacipran or F2695, and (1R, 2S)-milnacipran, its mirror image, also known as F2696. Preclinical studies have established that levomilnacipran is the more pharmacologically active of the two.

Differential Binding Affinities of Enantiomers to Neurotransmitter Transporters (in vitro)

In vitro studies using human recombinant transporters have quantified the distinct binding affinities and inhibitory potencies of the milnacipran enantiomers at the serotonin (5-HT) and norepinephrine (NE) transporters. Levomilnacipran (LVM) is a potent inhibitor of both transporters. nih.govnih.gov

Research has shown that levomilnacipran has a high affinity for both the human norepinephrine transporter (NET) and the serotonin transporter (SERT). nih.govdrugbank.com In comparative studies using rat hypothalamic synaptosomes, levomilnacipran was found to be significantly more potent than its counterpart, F2696, being 50 times more potent at inhibiting NE reuptake and 13 times more potent at inhibiting 5-HT reuptake. nih.gov This demonstrates a clear stereoselective preference in its mechanism of action. While both enantiomers contribute to the activity of the racemate, levomilnacipran is responsible for the majority of the therapeutic effect.

CompoundTransporterAssay TypeValue (nM)
Levomilnacipran Human NETKi92.2
Human SERTKi11.2
Human NETIC5010.5
Human SERTIC5019.0

Data sourced from Auclair et al. (2013) nih.govnih.gov

Stereoselective Metabolic Transformations (in vitro and in vivo animal models)

The metabolism of milnacipran is relatively limited and exhibits notable stereoselectivity, as observed in human and animal studies. nih.govnih.gov The primary metabolic pathways involve conjugation with glucuronic acid and, to a lesser extent, oxidative metabolism via N-dealkylation. nih.govresearchgate.net

A human study involving the administration of [¹⁴C]-labeled racemic milnacipran revealed distinct metabolic fates for the two enantiomers. nih.govresearchgate.net While approximately 55% of the dose was excreted in the urine as the unchanged drug, there was a slightly higher proportion of d-milnacipran (the 1S, 2R enantiomer) compared to the l-enantiomer (B50610). nih.govresearchgate.net

The most significant evidence of stereoselectivity was seen in the formation of the milnacipran carbamoyl (B1232498) O-glucuronide metabolite. This metabolite accounted for about 19% of the administered dose, with the l-milnacipran (1R, 2S) carbamoyl O-glucuronide being the predominant form, making up approximately 17% of the dose. nih.govresearchgate.net This indicates that the l-enantiomer is more readily conjugated with glucuronic acid than the d-enantiomer. Another identified metabolite, N-desethyl milnacipran, accounted for about 8% of the dose. nih.govresearchgate.net

In vitro studies using human liver microsomes have shown that the oxidative metabolism of milnacipran is not significantly mediated by the polymorphic enzymes CYP2D6 or CYP2C19. nih.govnih.gov However, the N-desethylation pathway is primarily catalyzed by the cytochrome P450 enzyme CYP3A4. drugbank.com Importantly, no interconversion between the d- and l-enantiomers occurs in the body. drugbank.com

Molecular and Cellular Pharmacological Mechanisms

Neurotransmitter Reuptake Inhibition Profile

rac,cis-Milnacipran Hydrochloride is a serotonin-norepinephrine reuptake inhibitor (SNRI) that exerts its therapeutic effects by binding to and blocking the serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) transporters. nih.gov This dual inhibitory action increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission. mdpi.com Unlike some other SNRIs, milnacipran (B1663801) demonstrates a relatively balanced affinity for both transporters. researchgate.netnih.gov

This compound binds to the human serotonin transporter (SERT), inhibiting the reuptake of serotonin from the synaptic cleft. mdpi.comnih.gov This action increases the availability of serotonin to bind to postsynaptic receptors. Positron emission tomography (PET) studies in patients with major depressive disorder have demonstrated dose-dependent occupancy of SERT by milnacipran. nih.gov At a dose of 100 mg, which is commonly administered clinically, the mean SERT occupancy in the thalamus was found to be approximately 38.6%. nih.gov This occupancy increases with higher doses, reaching about 60.0% at 150 mg. nih.gov The estimated dose required to achieve 50% occupancy (ED₅₀) for SERT is 122.5 mg. nih.gov Furthermore, long-term administration of milnacipran leads to adaptive changes, including the rapid desensitization of somatodendritic 5-HT1A autoreceptors, which can further enhance serotonergic neurotransmission. nih.gov

Concurrently with its action on SERT, this compound inhibits the norepinephrine transporter (NET), preventing the reuptake of norepinephrine. nih.govnih.gov This dual action is a defining characteristic of its pharmacological profile. nih.gov In vitro studies have shown that milnacipran is a potent inhibitor of norepinephrine uptake. mdpi.comresearchgate.net In vivo PET imaging has confirmed that milnacipran occupies NET in a dose-dependent manner. nih.gov At a 100 mg dose, the mean NET occupancy in the thalamus was approximately 40.0%, comparable to its occupancy of SERT at the same dose. nih.gov The estimated ED₅₀ for NET was 149.9 mg. nih.gov Some in vitro studies suggest that milnacipran may have a slightly greater potency for NET over SERT. researchgate.netresearchgate.net

In vitro assays using human transporters have quantified the binding affinity (Ki) of rac,cis-milnacipran for both serotonin and norepinephrine transporters. These values highlight the compound's potency as a dual reuptake inhibitor. While there can be variations between studies, a representative study reported a Ki value of 151 nM for the inhibition of serotonin uptake and 68 nM for the inhibition of norepinephrine uptake. researchgate.net This gives a SERT/NET binding affinity ratio of approximately 2.2, indicating a slight preference for the norepinephrine transporter in this particular assay. researchgate.netresearchgate.net

In Vitro Binding Affinity (Ki) of rac,cis-Milnacipran for Human Monoamine Transporters

TransporterKi Value (nM)Source
Serotonin Transporter (SERT)151 researchgate.net
Norepinephrine Transporter (NET)68 researchgate.net

The pharmacological profile of rac,cis-milnacipran is distinct when compared to other SNRIs and selective serotonin reuptake inhibitors (SSRIs). The key differentiator among SNRIs is the relative potency for SERT versus NET inhibition. Milnacipran is considered the most balanced SNRI. researchgate.net For instance, venlafaxine (B1195380) has a roughly 30-fold greater affinity for SERT than for NET, acting more like an SSRI at lower doses. nih.govnih.gov Duloxetine (B1670986) also shows a preference for SERT, with a 10-fold higher selectivity. nih.gov In contrast, milnacipran exhibits a more equivalent potency ratio for the two transporters, often reported between 1:1.6 and 2.2:1 (SERT:NET). researchgate.net This balanced profile more closely resembles that of older tricyclic antidepressants (TCAs), though it lacks the additional receptor affinities of TCAs. mdpi.comnih.gov Compared to SSRIs like citalopram (B1669093) or fluoxetine, which are highly selective for SERT, milnacipran's dual action represents a broader mechanism of monoamine reuptake inhibition. researchgate.netnih.gov

Comparative Selectivity of Various SNRIs for Serotonin (5-HT) vs. Norepinephrine (NE) Transporters

CompoundApproximate 5-HT:NE Selectivity RatioSource
rac,cis-Milnacipran~1:1.6 to 1:2.2 researchgate.net
Duloxetine~10:1 nih.gov
Venlafaxine~30:1 nih.govnih.gov

Absence of Affinity for Other Neurotransmitter Receptors (e.g., adrenergic, muscarinic, histamine)

A significant aspect of rac,cis-milnacipran's pharmacological profile is its lack of relevant affinity for other neurotransmitter receptors. nih.govresearchgate.net Unlike tricyclic antidepressants, which often interact with postsynaptic α-adrenergic, muscarinic cholinergic, and histamine (B1213489) H1 receptors, milnacipran does not bind to these sites. nih.govnih.gov This high selectivity for monoamine transporters is a key molecular feature. researchgate.net The absence of interaction with these other receptors means that milnacipran is devoid of the side effects commonly associated with TCA activity at these sites, such as sedation, cognitive impairment, and orthostatic hypotension. nih.gov

Modulation of Downstream Signaling Pathways (e.g., cAMP system in animal brain)

The sustained increase in synaptic serotonin and norepinephrine levels initiated by rac,cis-milnacipran leads to complex, adaptive changes in downstream intracellular signaling pathways. While direct modulation of the cyclic AMP (cAMP) system by milnacipran is not extensively detailed, this pathway is a critical component of the neurotrophic hypothesis of antidepressant action. The enhancement of monoamine levels is understood to trigger second messenger systems, including the cAMP pathway, which in turn regulates the expression of key proteins involved in neuroplasticity. mdpi.com

A major effector downstream of the cAMP system is the transcription factor cAMP response element-binding protein (CREB). nih.gov Activation of the cAMP pathway leads to the phosphorylation and activation of CREB, which then regulates the transcription of target genes, including brain-derived neurotrophic factor (BDNF). mdpi.comnih.gov BDNF is a crucial neurotrophin for neuronal survival, growth, and synaptic plasticity. mdpi.com Studies have demonstrated that treatment with milnacipran is associated with a significant increase in plasma BDNF levels in patients who respond to the therapy. researchgate.netnih.gov This finding provides indirect evidence for the engagement of signaling cascades like the cAMP-CREB-BDNF pathway. Furthermore, repeated administration of milnacipran has been shown to induce adaptive changes in the responsiveness of the alpha1-adrenergic and serotonergic 5-HT2A receptor systems in animal models, indicating a functional modulation of downstream signaling. nih.gov More recent research has also implicated milnacipran in the modulation of other complex cascades, such as the Wnt/β-catenin signaling pathway in the hippocampus of animal models. researchgate.net

Neurochemical Alterations in Preclinical Models

The administration of this compound induces significant changes in the neurochemical environment of the central nervous system. These alterations are primarily driven by its mechanism of action as a serotonin-norepinephrine reuptake inhibitor. Preclinical studies utilizing techniques such as in vivo microdialysis and ex vivo synaptosomal uptake assays have provided a detailed understanding of its effects on neurotransmitter levels and transporter function.

Microdialysis Studies of Neurotransmitter Levels

Microdialysis studies in preclinical rodent models have consistently demonstrated the ability of this compound to elevate extracellular levels of both serotonin (5-HT) and norepinephrine (NE) in key brain regions implicated in mood and pain regulation. nih.govnih.gov

In studies involving rodents, administration of milnacipran has been shown to increase the levels of serotonin and norepinephrine in the prefrontal cortex and hypothalamus. nih.gov Research by Mochizuki and colleagues in 2002 demonstrated that oral administration of milnacipran at doses of 10 and 30 mg/kg resulted in a dose-dependent and comparable increase in the extracellular concentrations of both 5-HT and NE in the medial prefrontal cortex of rats. nih.gov This balanced elevation of both neurotransmitters is a key characteristic of milnacipran's neurochemical profile. nih.gov

Further investigations have explored the dose-response relationship and regional effects of milnacipran. Subcutaneous administration of milnacipran (ranging from 1-60 mg/kg) led to an increase in 5-HT output in the frontal cortex and midbrain raphe nuclei to approximately 200-230% of the baseline levels. nih.govresearchgate.net In the hypothalamus, a 10 mg/kg subcutaneous dose was sufficient to raise serotonin levels to 170% of baseline. nih.govresearchgate.net Notably, direct local administration of milnacipran into the frontal cortex and midbrain raphe nuclei via the microdialysis probe resulted in a much more pronounced, concentration-dependent increase in local 5-HT output, reaching levels that were 7- and 10-fold higher than baseline, respectively. nih.govresearchgate.net

These findings from microdialysis studies confirm that this compound actively and effectively increases the availability of serotonin and norepinephrine in the synaptic cleft.

Table 1: Effects of Milnacipran on Extracellular Neurotransmitter Levels in Rats

Brain Region Administration Route Dose Neurotransmitter % Increase from Baseline
Medial Prefrontal Cortex Oral 10 mg/kg 5-HT & NE Dose-dependent increase nih.gov
Medial Prefrontal Cortex Oral 30 mg/kg 5-HT & NE Dose-dependent increase nih.gov
Frontal Cortex Subcutaneous 60 mg/kg 5-HT ~200-230% nih.govresearchgate.net
Midbrain Raphe Nuclei Subcutaneous 60 mg/kg 5-HT ~200-230% nih.govresearchgate.net
Hypothalamus Subcutaneous 10 mg/kg 5-HT 170% nih.govresearchgate.net
Frontal Cortex Local Perfusion Not specified 5-HT 700% (7-fold) nih.govresearchgate.net
Midbrain Raphe Nuclei Local Perfusion Not specified 5-HT 1000% (10-fold) nih.govresearchgate.net

Synaptosomal Uptake Inhibition Studies

Synaptosomal uptake inhibition assays provide a direct measure of a compound's potency at the monoamine transporters. Studies with this compound have confirmed its dual inhibitory action on both the serotonin transporter (SERT) and the norepinephrine transporter (NET).

In vitro experiments using synaptosomes prepared from the rat cerebral cortex have shown that milnacipran selectively inhibits the sodium-dependent uptake of both [³H]serotonin and [³H]noradrenaline with nearly equal potency. nih.govresearchgate.net Specifically, these studies determined the half-maximal inhibitory concentration (IC₅₀) values to be 28.0 nM for serotonin uptake and 29.6 nM for norepinephrine uptake. nih.govresearchgate.net This demonstrates a balanced affinity for both transporters.

Research utilizing human transporters overexpressed in human embryonic kidney (HEK) cells has also been conducted to determine the inhibitory constants (Ki). In this system, milnacipran exhibited a Ki value of 151 nM for the inhibition of serotonin uptake at SERT and a Ki value of 68 nM for the inhibition of norepinephrine uptake at NET. nih.gov While showing a slight preference for the norepinephrine transporter in this particular assay, the data consistently supports the classification of milnacipran as a potent dual reuptake inhibitor. nih.gov Importantly, these studies also revealed that milnacipran has no significant affinity for various other neurotransmitter receptors. nih.govresearchgate.net

The findings from these synaptosomal uptake studies provide a clear molecular basis for the neurochemical alterations observed in microdialysis experiments.

Table 2: In Vitro Inhibition of Monoamine Uptake by Milnacipran

Preparation Transporter Ligand Value
Rat Cerebral Cortex Synaptosomes Serotonin Transporter (SERT) [³H]serotonin IC₅₀: 28.0 nM nih.govresearchgate.net
Rat Cerebral Cortex Synaptosomes Norepinephrine Transporter (NET) [³H]noradrenaline IC₅₀: 29.6 nM nih.govresearchgate.net
Human Transporters in HEK cells Serotonin Transporter (SERT) [³H]serotonin Ki: 151 nM nih.gov
Human Transporters in HEK cells Norepinephrine Transporter (NET) [³H]norepinephrine Ki: 68 nM nih.gov

Metabolic Pathways and Biotransformation Research

Identification of Metabolites in Preclinical Models (in vitro and animal)

Preclinical studies, forming the foundation of our understanding, have identified two primary metabolites of milnacipran (B1663801). These metabolites are crucial in characterizing the drug's metabolic profile.

One of the main oxidative metabolites identified is N-desethyl Milnacipran. nih.govresearchgate.net This metabolite is formed through the removal of an ethyl group from the parent compound. researchgate.net Studies have shown that N-desethyl Milnacipran accounts for approximately 8% to 10% of the administered dose excreted in urine. researchgate.netnih.govnih.gov

The most significant metabolic pathway for milnacipran is glucuronidation, leading to the formation of Milnacipran Carbamoyl (B1232498) O-glucuronide. researchgate.netnih.gov This conjugation reaction makes the compound more water-soluble, facilitating its excretion. This glucuronide conjugate accounts for about 19-30% of the administered dose found in urine. nih.govresearchgate.netnih.gov

Table 1: Major Metabolites of rac,cis-Milnacipran Hydrochloride

Metabolite Percentage of Excreted Dose in Urine Metabolic Pathway
N-desethyl Milnacipran ~8-10% researchgate.netnih.govnih.gov Oxidation

Enzymatic Biotransformation Mechanisms

The transformation of milnacipran into its various metabolites is orchestrated by specific enzyme systems within the body.

While the involvement of the Cytochrome P450 (CYP) enzyme system in milnacipran's metabolism is limited, it is not entirely absent. nih.govresearchgate.net The minor oxidative pathway leading to the formation of N-desethyl Milnacipran is believed to be mediated by CYP3A4. researchgate.netclinpgx.org However, studies have shown that milnacipran does not significantly interact with or inhibit other major CYP isoenzymes such as CYP1A2, CYP2C19, and CYP2D6, suggesting a low potential for drug-drug interactions through these pathways. nih.govresearchgate.netnih.gov In vitro studies in human liver microsomes showed that milnacipran did not inhibit CYP1A2, 2B6, 2C8, 2C9, 2C19, or 2D6. nih.gov

The primary route of metabolism for milnacipran is glucuronidation, a Phase II conjugation reaction. nih.govresearchgate.net This process involves the transfer of glucuronic acid to the milnacipran molecule, resulting in the formation of the inactive Milnacipran Carbamoyl O-glucuronide. wikipedia.orgnih.gov This pathway is a high-capacity system that efficiently converts milnacipran into a more readily excretable form. researchgate.net

Table 2: Enzymatic Pathways in Milnacipran Metabolism

Pathway Enzyme Family Key Isoenzyme(s) Resulting Metabolite(s)
Oxidation Cytochrome P450 CYP3A4 researchgate.netclinpgx.org N-desethyl Milnacipran

Stereoselective Metabolism Studies

This compound is a racemic mixture, meaning it consists of two enantiomers (mirror-image isomers): d-milnacipran (1S, 2R) and l-milnacipran (1R, 2S). nih.govnih.gov Studies have revealed that the metabolism of milnacipran is stereoselective, with each enantiomer following a somewhat different metabolic fate.

Research has shown that while approximately 55% of the total dose is excreted as unchanged milnacipran, there is a slightly higher proportion of d-milnacipran (around 31% of the dose) compared to l-milnacipran. nih.gov

The formation of the major metabolite, Milnacipran Carbamoyl O-glucuronide, is also stereoselective. The l-enantiomer (B50610) is predominantly metabolized through this pathway, with l-milnacipran carbamoyl O-glucuronide accounting for about 17% of the dose excreted in urine, while the d-enantiomer glucuronide is found in much lower concentrations. nih.govnih.gov Plasma concentrations of the l-milnacipran carbamoyl O-glucuronide metabolite have been observed to be similar to that of the parent drug, whereas the d-enantiomer glucuronide is present at much lower levels. nih.govnih.gov

Table 3: Stereoselective Disposition of Milnacipran Enantiomers

Compound Percentage of Dose Excreted in Urine
d-milnacipran (unchanged) ~31% nih.gov
l-milnacipran carbamoyl O-glucuronide ~17% nih.gov
d-milnacipran carbamoyl O-glucuronide <2% drugs.com

Metabolic Stability Assessments (in vitro microsome/hepatocyte models)

The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile. In vitro models utilizing human liver microsomes and hepatocytes are standard systems for evaluating the metabolic fate of new chemical entities. springernature.comresearchgate.net These models contain the primary enzymes responsible for drug metabolism and are used to assess the rate of compound depletion, identify metabolic pathways, and evaluate the potential for drug-drug interactions through enzyme inhibition or induction. researchgate.netthermofisher.com For this compound, such studies have been conducted to characterize its interaction with the cytochrome P450 (CYP) enzyme system.

Research Findings in Human Liver Microsome Models

In vitro studies using human liver microsomes have been instrumental in evaluating the potential of rac,cis-Milnacipran to act as an inhibitor of major cytochrome P450 enzymes. Research indicates that milnacipran has a low potential for inhibiting most CYP isoforms. nih.govnih.gov In these assays, milnacipran did not significantly inhibit CYP1A2, 2B6, 2C8, 2C9, 2C19, or 2D6, with IC50 values reported to be greater than or equal to 100 µM. nih.govresearchgate.net

However, a substrate-dependent inhibition was observed for CYP3A4/5. nih.govresearchgate.net When midazolam 1'-hydroxylation was used as the probe reaction, the IC50 value was approximately 30 µM. nih.govresearchgate.net When testosterone (B1683101) 6β-hydroxylation was the probe reaction, the IC50 was approximately 100 µM. nih.govresearchgate.net Furthermore, studies demonstrated that milnacipran produced no significant time-dependent inhibition (less than 10%) of P450 activity. nih.govresearchgate.net These findings suggest a low risk of clinically significant drug interactions resulting from CYP450 inhibition by milnacipran. nih.govresearchgate.net

Table 1: Inhibition of Human Cytochrome P450 Enzymes by rac,cis-Milnacipran in Liver Microsomes
CYP450 IsoformProbe SubstrateIC50 (µM)
CYP1A2Not Specified&ge; 100
CYP2B6Not Specified&ge; 100
CYP2C8Not Specified&ge; 100
CYP2C9Not Specified&ge; 100
CYP2C19Not Specified&ge; 100
CYP2D6Not Specified&ge; 100
CYP3A4/5Midazolam 1'-hydroxylation~30
Testosterone 6&beta;-hydroxylation~100
Data sourced from studies on human liver microsomes. nih.govresearchgate.net

Research Findings in Human Hepatocyte Models

To assess the potential for enzyme induction, studies were conducted using freshly isolated and cultured human hepatocytes. nih.gov Intact hepatocytes are considered a robust model as they contain a full complement of phase I and phase II metabolic enzymes and cofactors. thermofisher.comresearchgate.netnih.gov In these experiments, three different preparations of human hepatocytes were treated with milnacipran at concentrations of 3, 10, and 30 µM once daily for three days. nih.govresearchgate.net

The results showed that milnacipran had a minimal effect on the activity of CYP1A2, 2C8, 2C9, or 2C19. nih.govresearchgate.net However, at the highest concentration tested (30 µM), milnacipran produced modest increases in the activity of CYP2B6 (2.6-fold) and CYP3A4/5 (2.2-fold). nih.govresearchgate.net When compared to potent inducers used as positive controls (phenobarbital and rifampin), milnacipran's effect was significantly lower, representing only 26% and 34% of the response for CYP2B6 and CYP3A4/5, respectively. nih.govresearchgate.net Based on these in vitro data, it is not anticipated that rac,cis-Milnacipran would cause clinically significant P450 induction. nih.gov

Table 2: Induction of Human Cytochrome P450 Enzymes by rac,cis-Milnacipran in Cultured Human Hepatocytes
CYP450 IsoformMilnacipran Concentration (µM)Observed Effect
CYP1A23, 10, 30Minimal Effect
CYP2C8Minimal Effect
CYP2C9Minimal Effect
CYP2C19Minimal Effect
CYP2B6302.6-fold increase
CYP3A4/5302.2-fold increase
Data from studies where hepatocytes were treated for three days. nih.govresearchgate.net

Analytical Chemistry Methodologies for Research

High-Performance Liquid Chromatography (HPLC) Development for Research Samples

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of rac,cis-Milnacipran Hydrochloride due to its high resolution, sensitivity, and accuracy. Method development focuses on optimizing separation conditions for the parent compound and any related substances.

Reverse Phase HPLC (RP-HPLC) is the most common chromatographic mode used for the analysis of rac,cis-Milnacipran. In this technique, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

For rac,cis-Milnacipran, typical RP-HPLC methods employ a C18 or C8 stationary phase. The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The pH of the aqueous buffer is a critical parameter that is adjusted to ensure the analyte is in a suitable ionic form for optimal retention and peak shape. Detection is commonly performed using a UV detector at a wavelength where milnacipran (B1663801) exhibits maximum absorbance.

Table 1: Example of RP-HPLC Method Parameters for rac,cis-Milnacipran Analysis

ParameterCondition
Stationary Phase Octadecyl silane (B1218182) (C18), 5 µm
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

Ultra-High-Performance Liquid Chromatography (U-HPLC), a more recent advancement, utilizes columns with smaller particle sizes (typically sub-2 µm). This results in significantly faster analysis times, improved resolution, and enhanced sensitivity compared to traditional HPLC. For research involving high-throughput screening or the analysis of complex mixtures containing rac,cis-Milnacipran, U-HPLC offers a distinct advantage by reducing run times from several minutes to under a minute in some cases, while also decreasing solvent consumption.

Since Milnacipran is a racemic mixture, containing two enantiomers ((+)-cis-Milnacipran and (-)-cis-Milnacipran), the ability to separate and quantify each one is critical, especially as they may exhibit different pharmacological activities. Chiral HPLC is the definitive method for assessing enantiomeric purity.

This separation is achieved using a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are commonly employed. The mobile phase, typically a mixture of a hydrocarbon like hexane (B92381) and an alcohol such as isopropanol (B130326) or ethanol (B145695), is carefully optimized to achieve baseline separation of the two enantiomers.

Table 2: Example of Chiral HPLC Method for Enantiomeric Resolution of Milnacipran

ParameterCondition
Chiral Stationary Phase Polysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Hexane : Isopropanol : Trifluoroacetic Acid
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection Wavelength 225 nm

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) provides a powerful tool for the identification and quantification of rac,cis-Milnacipran, particularly in complex biological matrices. Due to the low volatility of milnacipran, a derivatization step is often required to convert it into a more volatile and thermally stable compound suitable for GC analysis. This is commonly achieved by acylation or silylation.

Once derivatized, the compound is separated on a GC column and subsequently detected by a mass spectrometer. The mass spectrometer provides detailed structural information based on the fragmentation pattern of the molecule, allowing for highly specific and sensitive detection. This makes GC-MS an invaluable tool for metabolic studies and forensic analysis in a research context.

Spectroscopic Techniques (e.g., UV-Vis, Fluorescence, Circular Dichroism)

Spectroscopic methods are fundamental for the characterization and quantification of this compound.

UV-Visible (UV-Vis) Spectroscopy : This technique is routinely used for quantitative analysis in conjunction with HPLC. A UV-Vis spectrum of milnacipran in a solvent like methanol or water will show characteristic absorption maxima that can be used to determine its concentration based on the Beer-Lambert law.

Fluorescence Spectroscopy : For applications requiring higher sensitivity, fluorescence spectroscopy can be employed. Although milnacipran itself is not strongly fluorescent, derivatization with a fluorescent tag can produce a highly fluorescent product, enabling its detection at very low concentrations.

Circular Dichroism (CD) Spectroscopy : CD spectroscopy is essential for studying the chiroptical properties of the individual enantiomers of milnacipran. Since enantiomers interact differently with circularly polarized light, CD spectroscopy can distinguish between them and provide information about their absolute configuration and conformational properties in solution.

Method Validation for Research Purposes

To ensure that an analytical method for this compound is reliable, accurate, and reproducible for research, it must undergo formal validation. This process assesses several key performance characteristics according to established guidelines.

Linearity : The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range.

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Accuracy : The closeness of the test results obtained by the method to the true value, often assessed by analyzing a sample with a known concentration (a standard) or through recovery studies.

Specificity : The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.

Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness : A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Stability : The stability of the analyte in solution under specific conditions (e.g., temperature, light) over time is assessed to ensure that the sample integrity is maintained throughout the analytical process.

Table 3: Typical Method Validation Parameters for a rac,cis-Milnacipran HPLC Assay

ParameterAcceptance CriterionTypical Result
Linearity (Correlation Coefficient, r²) ≥ 0.9990.9995
Precision (Relative Standard Deviation, %RSD) ≤ 2.0%< 1.0%
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Specificity No interference at the retention time of the main peakPass
Robustness %RSD ≤ 2.0% for all variationsPass

Computational Chemistry and Structural Modeling

Molecular Docking Simulations of Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the interaction between a drug and its protein target.

Binding to Neurotransmitter Transporters

The primary mechanism of action of milnacipran (B1663801) is the inhibition of serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters. Molecular docking studies have been crucial in elucidating the binding modes of milnacipran to these transporters.

Milnacipran is a dual-action antidepressant that inhibits the reuptake of both serotonin and norepinephrine. openaccessjournals.com In vitro studies have indicated that milnacipran has a greater potency for inhibiting norepinephrine reuptake than serotonin. openmedicalpublishing.org Specifically, it has been shown to inhibit norepinephrine reuptake with approximately three-fold greater potency than serotonin reuptake. drugbank.com This contrasts with other serotonin-norepinephrine reuptake inhibitors (SNRIs) like venlafaxine (B1195380) and duloxetine (B1670986), which are more potent inhibitors of serotonin reuptake. nih.gov

Studies on milnacipran analogs have further explored these interactions. For example, the synthesis of thien-2-yl 1S,2R-milnacipran analogues resulted in compounds with higher potencies than the parent compound. One such analog, compound 5c, demonstrated IC50 values of 2.3 nM at NET and 32 nM at SERT, which is over 10 times more potent than milnacipran. nih.gov Another series of analogs containing a heteroaromatic group also showed increased potency, with one compound, R-26f, being about 10-fold more potent at both NET and SERT. nih.gov The development of potent analogs at NET (9k) and dual inhibitors for both NET and SERT (9s and 9u) have also been reported. nih.gov

The levo-enantiomer, (1S,2R)-milnacipran (Levomilnacipran), is considered the more active component of the racemic mixture. rsc.org Research on 1S,2R-milnacipran analogs has identified compounds with significantly enhanced potency. For instance, analog 15l showed IC50 values of 1.7 nM at NET and 25 nM at SERT, making it 20- and 13-fold more potent than 1S,2R-milnacipran, respectively. researchgate.net

Compound/AnalogTargetIC50 (nM)
MilnacipranNET77
MilnacipranSERT420
Compound 5c (thien-2-yl analog)NET2.3
Compound 5c (thien-2-yl analog)SERT32
Compound R-26f (heteroaromatic analog)NET8.7
Compound R-26f (heteroaromatic analog)SERT26
Analog 15lNET1.7
Analog 15lSERT25

This table presents the half-maximal inhibitory concentration (IC50) values for milnacipran and several of its analogs at the norepinephrine transporter (NET) and serotonin transporter (SERT).

Interaction with DNA/Nucleic Acids

A review of the available scientific literature did not yield specific studies focusing on the molecular docking or direct interaction of rac,cis-milnacipran hydrochloride with DNA or nucleic acids. The established primary mechanism of action for milnacipran involves the inhibition of neurotransmitter transporters, and research has predominantly focused on this area. openaccessjournals.comdrugbank.com While some computational methods can explore potential interactions between small molecules and nucleic acids, this has not been a significant area of investigation for milnacipran.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. youtube.com This technique allows for the examination of the conformational changes and stability of drug-receptor complexes. researchgate.net

While specific molecular dynamics simulation studies exclusively focused on this compound are not extensively detailed in the reviewed literature, the principles of this methodology are highly applicable. MD simulations could be employed to:

Analyze Binding Stability: To verify and refine the binding modes of milnacipran within the SERT and NET binding pockets predicted by molecular docking.

Explore Conformational Dynamics: To understand how the binding of milnacipran may induce conformational changes in the transporters, affecting their function.

Calculate Binding Free Energies: To provide a more accurate estimation of the binding affinity of milnacipran and its analogs to their targets.

The general methodology involves creating a system that includes the protein target embedded in a lipid bilayer with solvent, adding the ligand (milnacipran), and then simulating the system's evolution over a period of time (nanoseconds to microseconds) by solving Newton's equations of motion for all atoms. youtube.com

Quantitative Structure-Activity Relationship (QSAR) and Structure-Enantioselectivity Relationship (QSER) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. nih.gov These models are used to predict the activity of new compounds and to guide drug design.

Several studies on milnacipran derivatives have contributed to the understanding of its SAR. nih.govnih.gov By synthesizing and testing a series of analogs, researchers have identified key structural features that influence potency at SERT and NET. For instance, the introduction of a thien-2-yl group or other heteroaromatic systems has been shown to enhance binding affinity. nih.govnih.gov These studies have led to the development of pharmacophore models based on the conformational analysis of milnacipran, which are consistent with the observed SAR results. nih.govdrugbank.com

While the term Structure-Enantioselectivity Relationship (QSER) is not explicitly used in the reviewed literature for milnacipran, the concept is relevant. It is well-established that the (1S,2R)-enantiomer (levomilnacipran) is the more potent inhibitor of both SERT and NET. rsc.org The synthesis and evaluation of chiral analogs, particularly the 1S,2R-isomers, have consistently yielded compounds with higher potency, demonstrating a clear relationship between the stereochemistry of the cyclopropane (B1198618) ring and biological activity. researchgate.net

Conformational Analysis and Energy Minimization

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Energy minimization is a computational process to find the arrangement in space of a collection of atoms where the net inter-atomic force on each atom is acceptably close to zero and the position on the potential energy surface is a stationary point.

A pharmacophore model for milnacipran derivatives was established based on the conformational analysis of milnacipran in an aqueous solution using NMR techniques. nih.govdrugbank.com This analysis helps to understand the three-dimensional structure of the molecule that is recognized by its biological targets. Furthermore, studies on conformationally restricted analogs of milnacipran have been conducted to improve its affinity for other receptors, such as the NMDA receptor, by designing molecules with a more rigid structure.

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. als-journal.com DFT calculations can provide insights into various electronic properties, such as the distribution of electron density, molecular orbital energies, and the molecular electrostatic potential. als-journal.com

Specific DFT calculation studies on this compound are not prominent in the reviewed literature. However, this computational technique is widely used in drug design to:

Determine Electronic Structure: To calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is an indicator of the chemical reactivity and stability of a molecule. researchgate.net

Analyze Molecular Electrostatic Potential (MEP): To identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule, which are crucial for understanding intermolecular interactions. als-journal.com

Predict Spectroscopic Properties: To calculate theoretical vibrational (IR) and NMR spectra that can be compared with experimental data to confirm the molecular structure. als-journal.com

For a molecule like milnacipran, DFT could elucidate how its electronic properties contribute to its binding affinity and selectivity for SERT and NET.

Structure Activity Relationship Sar and Analog Design

Synthetic Strategies for Milnacipran (B1663801) Analogues and Derivatives

The synthesis of milnacipran and its derivatives has been approached through various methodologies, aiming to improve potency, selectivity, and pharmacokinetic properties. A key aspect of these strategies is the creation of the core cyclopropane (B1198618) ring with specific stereochemistry.

A novel asymmetric synthesis for the active enantiomer, levomilnacipran (B1675123), has been developed starting from phenylacetic acid, which allows for the sequential installation of the two stereogenic centers on the cyclopropane ring. nih.govrsc.org Other approaches have focused on modifying the aromatic moiety of the milnacipran structure. For instance, a series of analogues with variations in the phenyl group were prepared in high enantiomeric excess to explore structure-activity relationships. nih.gov

General synthetic routes often involve the preparation of a key intermediate, such as cis-(±)-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N,N-diethyl-1-phenylcyclopropanecarboxamide, which can then be converted to milnacipran or its analogues. google.com Some methods use a conglomerate-forming derivative, like N-isobutyramide (±)-4, which can be resolved through preferential crystallization to obtain both enantiomers with high optical purity. rsc.org Advanced enzymatic methods have also been employed; for example, the use of a histidine-ligated cytochrome P450 enzyme has been shown to improve the enantioselective formal synthesis of levomilnacipran through enhanced cyclopropanation activity. researchgate.net

Exploration of Stereoisomeric Analogues (e.g., Levomilnacipran)

Milnacipran possesses two chiral centers, leading to the existence of different stereoisomers. researchgate.net The racemic mixture in clinical use is composed of the cis-isomers: (1S,2R)-milnacipran and (1R,2S)-milnacipran. researchgate.netwikipedia.org The trans-isomers are generally considered inactive. The exploration of individual enantiomers has been a critical area of research, leading to the development of levomilnacipran.

Levomilnacipran is the (1S,2R) enantiomer and is recognized as the more active of the two. researchgate.netnih.gov It exhibits a higher affinity for both human serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters compared to its (1R,2S) counterpart, F2696. nih.gov Specifically, levomilnacipran has been shown to have approximately a two-fold greater potency for inhibiting norepinephrine reuptake than serotonin reuptake. nih.govpsychopharmacologyinstitute.com This noradrenergic preference distinguishes it from other SNRIs like duloxetine (B1670986) and venlafaxine (B1195380), which are typically more potent serotonin reuptake inhibitors. researchgate.netnih.gov

The enhanced potency of levomilnacipran is significant, as it is reported to be about ten times more potent for norepinephrine and serotonin transporters than the dextrorotary (1R,2S) form. researchgate.net This stereochemical preference underscores the importance of chirality in the design of targeted neurological drugs.

Modification of Cyclopropane Carboxamide Scaffold

Modifications to the central cyclopropane carboxamide scaffold of milnacipran have been a fruitful area for generating novel analogues with altered pharmacological profiles. These changes primarily target the aromatic (phenyl) ring and the N,N-diethylcarboxamide group.

By substituting the phenyl ring with other aromatic systems, researchers have developed potent new compounds. A notable example is a (-)-(1R,2S)-naphthyl analog, which demonstrated high potency as a triple reuptake inhibitor, acting on SERT, NET, and the dopamine (B1211576) transporter (DAT). nih.gov Similarly, the synthesis of thien-2-yl 1S,2R-milnacipran analogues has yielded compounds with higher potencies than the parent 1S,2R-milnacipran, while retaining desirable characteristics like low molecular weight and moderate lipophilicity. researchgate.net

While less common, the cyclopropane ring itself has been a target for modification. An asymmetric synthesis of a cyclobutane (B1203170) analogue of milnacipran has been reported, demonstrating that the core scaffold can be altered while potentially retaining biological activity. researchgate.net These studies highlight the plasticity of the milnacipran structure and the potential for discovering new lead compounds through scaffold hopping and aromatic group modification.

Bioisosteric Replacement Studies (e.g., carbon/silicon switch, sila-venlafaxine analogues)

Bioisosteric replacement is a drug design strategy where one atom or group of atoms is replaced by another with similar physical or chemical properties, aiming to enhance a compound's activity, selectivity, or metabolic profile. nih.govnih.govmdpi.com A prominent example of this in a related class of SNRIs is the carbon-to-silicon (C/Si) switch, or sila-substitution.

While not a direct derivative of milnacipran, the study of sila-venlafaxine provides a compelling case for the power of this approach. The replacement of a key carbon atom in venlafaxine with a silicon atom resulted in a dramatic shift in its pharmacological profile. acs.orgacs.org (S)-Venlafaxine is a potent and selective serotonin reuptake inhibitor (SSRI). acs.org However, its silicon analogue, (R)-Sila-venlafaxine, displays a refined selectivity profile consistent with selective norepinephrine reuptake inhibition. acs.orgacs.orgnih.gov This transformation from an SSRI profile to a selective NRI profile by simply switching one atom highlights the profound impact that subtle structural changes, guided by bioisosteric principles, can have on molecular pharmacology. acs.org The synthesis of these sila-analogues typically involves multi-step processes starting from reagents like tetrachlorosilane (B154696) or tetramethoxysilane. acs.orgresearchgate.net

Correlation of Structural Modifications with Molecular Pharmacology (in vitro)

The true value of synthesizing new analogues lies in correlating their structural changes with their effects on molecular targets. For milnacipran and its derivatives, this is primarily measured by their binding affinities (Ki) or inhibitory concentrations (IC50) at the monoamine transporters SERT, NET, and DAT.

Stereochemistry: The separation of milnacipran's enantiomers clearly demonstrates stereoselectivity. Levomilnacipran (1S,2R-milnacipran) is significantly more potent than its counterpart. In vitro studies with human recombinant transporters showed that levomilnacipran has high affinity for both SERT and NET. nih.gov It is reported to be a more potent inhibitor of norepinephrine reuptake than serotonin reuptake. nih.gov

Table 1: In Vitro Transporter Binding Affinity (Ki, nM) of Milnacipran Enantiomers

Compound SERT (Ki, nM) NET (Ki, nM) Source
Levomilnacipran (1S,2R) 11.2 92.2 nih.gov
F2696 (1R,2S) >1000 906 nih.gov

Data derived from studies on human recombinant transporter proteins.

Aromatic Ring Modification: Altering the phenyl group has led to compounds with enhanced potency and, in some cases, a broader spectrum of activity. A series of 1S,2R-milnacipran analogues were synthesized, with some showing significantly improved potency over the parent compound. nih.gov

Table 2: In Vitro Transporter Inhibition (IC50, nM) of Milnacipran Analogues

Compound NET IC50 (nM) SERT IC50 (nM) Source
1S,2R-milnacipran 34 325 nih.gov
Analogue 15l 1.7 25 nih.govresearchgate.net

These potent analogues were identified from a series of 1S,2R-isomers. nih.gov

Bioisosteric Replacement: The case of sila-venlafaxine illustrates how C/Si switching can modulate selectivity. (S)-Venlafaxine is a potent SSRI, whereas (R)-Sila-venlafaxine is a selective NRI, a shift driven by the replacement of a single atom. acs.orgacs.org

Table 3: In Vitro Transporter Inhibition (pIC50) of Venlafaxine and Sila-Venlafaxine Enantiomers

Compound SERT (pIC50) NET (pIC50) DAT (pIC50) Source
(S)-Venlafaxine 8.02 6.00 <5.0 acs.org
(R)-Venlafaxine 6.51 6.82 <5.0 acs.org
(S)-Sila-venlafaxine 6.52 6.25 <5.0 acs.org
(R)-Sila-venlafaxine 5.51 7.06 <5.0 acs.org

pIC50 is the negative decadic logarithm of the half-maximum effect concentration [M].

These examples collectively demonstrate that the rac,cis-milnacipran hydrochloride scaffold is a highly adaptable platform. Through targeted synthetic modifications—including stereoisomer separation, scaffold modification, and bioisosteric replacement—it is possible to generate a diverse range of compounds with finely tuned pharmacological profiles, offering potential for improved therapeutic agents.

Q & A

Basic: What are the validated analytical methods for determining rac,cis-Milnacipran Hydrochloride purity and stability in pharmaceutical formulations?

Answer:
Stability-indicating methods are critical for assessing degradation products and formulation integrity. High-performance liquid chromatography (HPLC) with UV detection is widely used, with mobile phases like acetonitrile-phosphate buffer (pH 3.0) and C18 columns achieving retention times of ~6.2 minutes . Second-derivative UV spectroscopy at 220–280 nm offers a cost-effective alternative for routine analysis . For dissolution testing, USP Apparatus 1 (baskets at 50 rpm) with 0.01 N HCl as the medium effectively discriminates between formulation batches, validated per ICH guidelines . Accelerated stability studies (40°C/75% RH for 6 months) reveal <2% degradation, confirming method robustness .

Basic: How does the stereochemistry of this compound influence its pharmacokinetic and pharmacodynamic profiles?

Answer:
The rac,cis configuration comprises a racemic mixture of (1R,2S)- and (1S,2R)-enantiomers. Preclinical studies show both enantiomers inhibit serotonin (SERT) and norepinephrine (NET) transporters, but the (1S,2R)-form exhibits 2-fold higher NET affinity, correlating with its prolonged plasma half-life (t½ = 8–10 hours) . Chiral separation via HPLC using β-cyclodextrin columns is essential to evaluate enantiomer-specific activity .

Advanced: How can researchers address discrepancies between in vitro transporter inhibition data and in vivo efficacy in fibromyalgia models?

Answer:
In vitro assays (e.g., HEK-293 cells expressing SERT/NET) often show IC50 values of 100–200 nM, while in vivo efficacy in rodent models (e.g., spinal nerve ligation) requires higher doses (10–30 mg/kg). This discrepancy arises from blood-brain barrier penetration limits (brain/plasma ratio = 0.3) and protein binding (~13%) . To reconcile data, use microdialysis to measure extracellular monoamine levels in the prefrontal cortex, confirming dose-dependent increases in norepinephrine (150–200%) and serotonin (80–120%) .

Advanced: What experimental designs are optimal for evaluating this compound’s impact on central sensitization in fibromyalgia?

Answer:
Utilize electrophysiological models like long-term potentiation (LTP) of C-fiber-evoked field potentials in spinal cord slices. HFS (100 Hz, 1 sec) induces LTP, which rac,cis-Milnacipran (10 μM) suppresses by 60–70% via α2-adrenergic and 5-HT2A receptor modulation . Pair this with behavioral assays (e.g., von Frey filament thresholds) in chronic constriction injury (CCI) models, ensuring blinding and sample sizes ≥12 animals/group to detect 30% mechanical hyperalgesia reduction .

Basic: What are the key considerations for designing dissolution tests for this compound capsules?

Answer:
Adopt USP Apparatus 1 (baskets) at 50 rpm with 900 mL 0.01 N HCl, achieving >85% dissolution within 60 minutes. UV detection at 220 nm or LC-PDA (λ = 254 nm) ensures accuracy . Test robustness by varying pH (1.2–6.8) and surfactant concentrations (0.1% SDS), noting <5% variability in dissolution efficiency (DE60 = 75–80%) . Stability studies under accelerated conditions (40°C/75% RH) show t80% (time for 80% release) increases by 10–15% after 6 months, indicating formulation degradation .

Advanced: How do pharmacokinetic parameters inform dosing regimens in preclinical fibromyalgia studies?

Answer:
Oral bioavailability (85–90%) and linear kinetics (Cmax = 120–150 ng/mL at 2–4 hours post-dose) support twice-daily dosing in rodents . Plasma protein binding (13%) and volume of distribution (5–6 L/kg) necessitate dose adjustments in renal impairment models. Use LC-MS/MS for plasma quantification, with LLOQ = 1 ng/mL and linearity (r<sup>2</sup> > 0.99) over 1–500 ng/mL .

Advanced: What methodologies resolve contradictions in clinical vs. preclinical data on rac,cis-Milnacipran’s efficacy?

Answer:
Clinical trials report 30–40% pain reduction in fibromyalgia, whereas preclinical models show 50–60% efficacy. This gap arises from species-specific metabolism (e.g., CYP2D6 polymorphisms in humans) and subjective pain scales. Address this by:

  • Validating translational biomarkers (e.g., CSF monoamine levels) .
  • Using conditioned place preference (CPP) assays to quantify affective pain components .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:
Wear nitrile gloves, lab coats, and safety goggles due to its irritant properties . Store in locked, temperature-controlled cabinets (20–25°C). For spills, neutralize with 10% sodium bicarbonate and dispose via EPA-approved waste facilities . Acute toxicity (LD50 = 450 mg/kg in rats) mandates fume hood use during weighing .

Advanced: How can researchers optimize this compound formulations for enhanced CNS delivery?

Answer:
Develop nanoemulsions (e.g., Tween 80/soybean oil) to improve brain uptake. In vivo studies show a 2-fold increase in brain concentration vs. free drug . Alternatively, co-administer P-glycoprotein inhibitors (e.g., verapamil) to enhance permeability, validated via in situ brain perfusion models .

Advanced: What statistical approaches are recommended for analyzing dose-response relationships in rac,cis-Milnacipran studies?

Answer:
Apply nonlinear regression (e.g., four-parameter logistic model) to calculate EC50 values. For behavioral data, use two-way ANOVA with Bonferroni correction to compare treatment groups and timepoints . Power analysis (α = 0.05, β = 0.2) ensures n ≥ 8/group to detect 25% effect sizes. Meta-analyses of clinical trials should weight studies by sample size and blinding status .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.